2-Fluoro-3-methyl-4-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methyl-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with fluorinating agents, methylating agents, and thiomethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-4-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine, methyl, or methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-3-methyl-4-(methylthio)benzoic acid.
Reduction: 2-Fluoro-3-methyl-4-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Fluoro-3-methyl-4-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-4-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the methylthio group can affect its lipophilicity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methyl-3-(methylthio)benzaldehyde
- 4-(Methylthio)benzaldehyde
- 2-(Methylthio)benzaldehyde
Uniqueness
2-Fluoro-3-methyl-4-(methylthio)benzaldehyde is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9FOS |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-fluoro-3-methyl-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H9FOS/c1-6-8(12-2)4-3-7(5-11)9(6)10/h3-5H,1-2H3 |
InChI Key |
GZEACSCAHXAHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.